(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
Description
This compound is a synthetic small molecule characterized by a piperazine backbone modified with a 3,5-dimethylisoxazole moiety and a cyclopentyl group substituted with a thiophene ring, terminated as a hydrochloride salt.
Properties
IUPAC Name |
[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S.ClH/c1-15-17(16(2)25-21-15)14-22-9-11-23(12-10-22)19(24)20(7-3-4-8-20)18-6-5-13-26-18;/h5-6,13H,3-4,7-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSAUSGXMBDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, which are explored through various studies and research findings.
Structural Characteristics
The compound consists of several key components:
- Piperazine Ring : A common scaffold in many biologically active molecules.
- Isoxazole Moiety : Known for its diverse biological activities.
- Thiophene Group : Often associated with enhanced pharmacological properties.
The molecular formula is with a molecular weight of approximately 377.91 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits multiple biological activities, including:
- Enzyme Inhibition : Similar compounds have shown selective inhibition of enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways .
- Ligand Potential : The structural characteristics suggest potential as a ligand for various protein targets, which could lead to the development of new therapeutic agents.
- Pharmacological Applications : The presence of the isoxazole and thiophene groups may enhance its selectivity and potency against specific biological targets, making it a candidate for further pharmacological exploration.
Case Studies and Experimental Data
-
In Vitro Studies :
- In vitro assays have demonstrated that derivatives of the compound can inhibit COX enzymes effectively, indicating a pathway for anti-inflammatory drug development .
- Binding affinity studies show that similar isoxazole derivatives exhibit high binding affinities to specific receptors, suggesting that this compound may also interact strongly with biological targets .
-
Synthesis and Modification :
- The synthesis typically involves multi-step organic reactions, including microwave-assisted synthesis to improve yield and reduce reaction times. This method has been shown to enhance the efficiency of synthesizing complex organic compounds.
- Modifications to the structure can lead to variations in biological activity, making it crucial to explore structure-activity relationships (SAR) for optimizing efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine | Isoxazole moiety | COX inhibition |
| N-(3,4-Dimethylisoxazol-5-yl)piperazine | High binding affinity | FAAH inhibition |
| 1-(4-Fluorophenoxy) derivative | Enhanced selectivity | Potential anti-inflammatory effects |
Scientific Research Applications
Antidepressant Effects
Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. This indicates potential use as antidepressants.
Antinociceptive Properties
The compound has shown promise in models of pain relief, suggesting its potential application in analgesic formulations. The piperazine derivative may interact with pain receptors to mediate analgesic effects.
Antitumor Activity
Research indicates that derivatives of this compound can inhibit tumor growth in vitro and in vivo, potentially through mechanisms involving apoptosis induction in cancer cells.
Case Study 1: Antidepressant Activity
In a study evaluating the antidepressant effects of similar compounds, it was found that modifications to the piperazine ring significantly affected binding affinity to serotonin receptors. This suggests that structural variations can enhance therapeutic efficacy.
Case Study 2: Pain Relief Mechanisms
Research on antinociceptive properties demonstrated that the compound effectively reduced pain responses in animal models. The study highlighted the importance of the isoxazole moiety in modulating pain pathways.
Case Study 3: Cancer Cell Inhibition
In vitro studies showed that derivatives of this compound inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that apoptosis was induced through receptor-mediated pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to three structurally or functionally related molecules:
Structural Analogs with Piperazine-Isoxazole Scaffolds
Compounds like 1-(3,5-dimethylisoxazol-4-yl)-N-(piperazin-1-yl)methanamine share the isoxazole-piperazine core but lack the thiophene-cyclopentyl group. Studies indicate that such analogs exhibit moderate binding affinity to serotonin receptors (e.g., 5-HT2A), with IC50 values ranging from 50–200 nM .
Thiophene-Containing Anticancer Agents
Thiophene derivatives, such as 1-(thiophen-2-yl)cyclopentanol, are known for their role in ferroptosis induction in oral squamous cell carcinoma (OSCC). These compounds disrupt glutathione peroxidase 4 (GPX4) activity, with EC50 values of ~10 µM in OSCC cell lines . The target compound’s thiophene-cyclopentyl group may confer similar ferroptosis-promoting properties, though empirical validation is lacking.
Cyclopentyl-Modified Kinase Inhibitors
Molecules like cyclopentyl-substituted PI3K inhibitors (e.g., Alpelisib analogs) utilize cyclopentyl groups to enhance target selectivity. The target compound’s cyclopentyl-thiophene unit could modulate kinase binding, though its exact target remains uncharacterized.
Key Data Table: Comparative Analysis
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to piperazine-isoxazole derivatives, involving alkylation and coupling reactions . However, the steric hindrance from the cyclopentyl group may complicate yield optimization.
- Bioactivity Gaps: No direct studies on its pharmacological effects exist. Its structural features suggest dual mechanisms: neuromodulation (via piperazine-isoxazole) and ferroptosis induction (via thiophene) .
- Toxicity Considerations : Piperazine derivatives often exhibit dose-dependent hepatotoxicity; the hydrochloride salt form may improve solubility but requires renal clearance profiling.
Notes on Evidence and Limitations
- Critical data gaps include empirical binding assays, pharmacokinetic profiles, and in vivo efficacy studies.
- Further research should prioritize high-throughput screening against kinase and neurotransmitter targets to elucidate its mechanism.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the piperazine and isoxazole precursors. Key steps include:
- Nucleophilic substitution to attach the 3,5-dimethylisoxazole moiety to the piperazine ring.
- Cyclopentyl ketone functionalization via Friedel-Crafts alkylation using thiophene derivatives.
- Hydrochloride salt formation by treating the free base with HCl in an aprotic solvent.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) ensure purity >95% .
- Critical Parameters : Reaction temperature (40–60°C), solvent selection (e.g., DMF for polar intermediates), and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., piperazine methylene protons at δ 2.5–3.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass verification (e.g., calculated [M+H] = 458.18 g/mol) .
- HPLC-PDA : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating target engagement in vitro?
- Approach :
- Receptor Binding Assays : Use radioligand displacement (e.g., H-labeled antagonists) to measure affinity for GPCRs or kinase targets. Include positive controls (e.g., known inhibitors) and triplicate runs to minimize variability .
- Functional Assays : cAMP accumulation or calcium flux assays (FLIPR platform) to assess agonist/antagonist activity. Normalize data to vehicle controls and express as % efficacy relative to reference compounds .
- Data Contradiction Resolution : If binding affinity (IC) and functional potency (EC) diverge, investigate allosteric modulation or off-target effects via proteome-wide profiling .
Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
- Strategy :
- Core Modifications : Vary the cyclopentyl group (e.g., cyclohexyl or bicyclic analogs) to assess steric effects on target binding .
- Substituent Analysis : Replace thiophene with furan or pyridine to evaluate electronic contributions to potency .
- Salt Forms : Compare hydrochloride with mesylate or tosylate salts for solubility and bioavailability .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate experimental IC values with predicted binding energies. Address outliers via conformational analysis (e.g., rotatable bonds in the piperazine linker) .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Model Selection :
- Rodent Pharmacokinetics : Administer IV (2 mg/kg) and PO (10 mg/kg) doses in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
- Toxicology : 14-day repeat-dose study in mice (50–200 mg/kg/day). Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
- Contradictory Findings : If oral bioavailability is low (<20%), explore nanoformulations (e.g., liposomes) or prodrug strategies .
Data Analysis & Validation
Q. How should researchers resolve discrepancies between computational predictions and experimental results?
- Case Example : If molecular dynamics simulations predict high target affinity but in vitro assays show weak activity:
- Re-evaluate Force Fields : Use AMBER instead of CHARMM for flexible binding pockets .
- Experimental Replication : Confirm compound stability (e.g., HPLC purity post-assay) and assay conditions (pH, temperature) .
- Statistical Tools : Apply two-way ANOVA to compare batch-to-batch variability (p < 0.05 threshold) .
Q. What protocols ensure batch-to-batch consistency in physicochemical properties?
- Quality Control Parameters :
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC | ≥98% |
| Solubility | Shake-flask | ≥1 mg/mL in PBS (pH 7.4) |
| Melting Point | DSC | 180–185°C |
- Outlier Management : Reject batches with polymorphic forms (identified via XRPD) or residual solvents > ICH limits (GC-MS) .
Advanced Mechanistic Studies
Q. What methodologies elucidate metabolic pathways and metabolite identification?
- Workflow :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Use UPLC-QTOF-MS to detect phase I/II metabolites .
- Stable Isotope Tracing : C-labeled compound to track cleavage of the piperazine-isoxazole bond .
- Data Integration : Map metabolites to toxicity endpoints (e.g., reactive quinone formation from thiophene oxidation) using MetaDrug™ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
